2,6-Diaminobenzoxazole
Overview
Description
2,6-Diaminobenzoxazole is an organic compound with the molecular formula C7H7N3O. It is a derivative of benzoxazole, characterized by the presence of two amino groups at the 2 and 6 positions on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminobenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2,6-diaminophenol with formic acid or formamide under high-temperature conditions. Another method includes the reaction of 2,6-dichlorobenzoxazole with ammonia or an amine in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminobenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Diaminobenzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-diaminobenzoxazole and its derivatives often involves the inhibition of specific enzymes or signaling pathways. For instance, some derivatives have been shown to inhibit the IL-6/STAT3 signaling pathway, which is crucial in inflammatory responses and cancer progression. The compound interacts with molecular targets such as cytokines and transcription factors, leading to the modulation of gene expression and cellular responses .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the amino groups at the 2 and 6 positions.
2-Aminobenzoxazole: Contains a single amino group at the 2 position.
6-Aminobenzoxazole: Contains a single amino group at the 6 position.
Uniqueness: 2,6-Diaminobenzoxazole is unique due to the presence of two amino groups, which significantly enhances its reactivity and potential for functionalization. This dual functionality allows for the synthesis of a broader range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
1,3-benzoxazole-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAWXKBIKSXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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